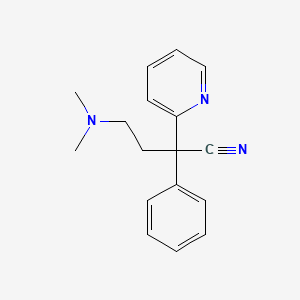
Trihexacosyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihexacosyl phosphate is an organic compound that belongs to the class of phosphates It is characterized by the presence of a long-chain alkyl group attached to a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trihexacosyl phosphate typically involves the esterification of hexacosanol with phosphoric acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:
C26H53OH+H3PO4→C26H53OPO3H2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where hexacosanol and phosphoric acid are fed into a reactor. The reaction mixture is then heated to promote esterification, and the product is purified through distillation or crystallization. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trihexacosyl phosphate can undergo various chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The phosphate group can be reduced to form phosphites or phosphonates.
Substitution: The alkyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles such as halides (Cl^-, Br^-) or alkoxides (RO^-) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Phosphites or phosphonates.
Substitution: Alkyl halides or alkyl ethers.
Scientific Research Applications
Trihexacosyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a lubricant additive, plasticizer, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of trihexacosyl phosphate involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The phosphate group can interact with proteins and other biomolecules, influencing various cellular processes. The molecular targets and pathways involved include membrane-bound enzymes, ion channels, and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triphenyl phosphate: An organophosphate used as a flame retardant and plasticizer.
Tricresyl phosphate: Another organophosphate with applications as a flame retardant and plasticizer.
Hexadecyl phosphate: A shorter-chain analog with similar properties but different applications.
Uniqueness
Trihexacosyl phosphate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic compounds with high hydrophobicity and specific interactions with lipid membranes.
Properties
CAS No. |
64131-07-3 |
|---|---|
Molecular Formula |
C78H159O4P |
Molecular Weight |
1192.1 g/mol |
IUPAC Name |
trihexacosyl phosphate |
InChI |
InChI=1S/C78H159O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-80-83(79,81-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)82-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-78H2,1-3H3 |
InChI Key |
JEBJVWJKUAKKRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


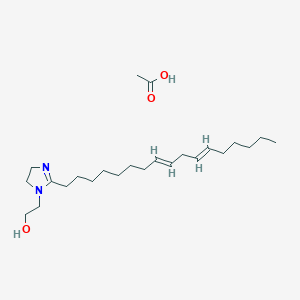
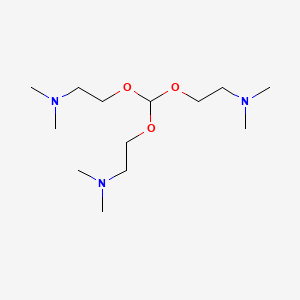

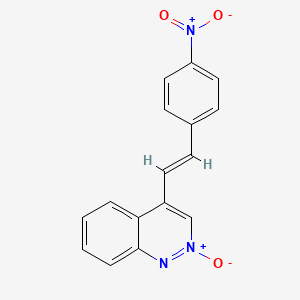
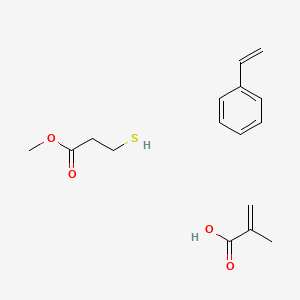
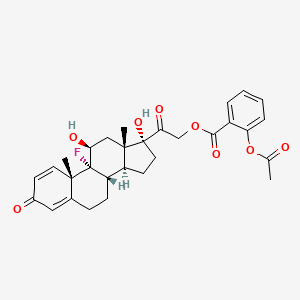

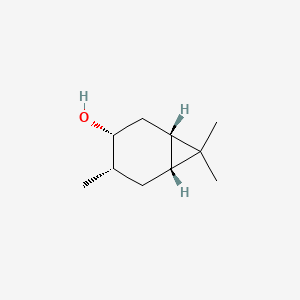

![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)

![tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate](/img/structure/B12687893.png)
